ニルエストロル

概要

説明

科学的研究の応用

Nylestriol has several scientific research applications:

Chemistry: Used as a model compound to study estrogenic activity and its interactions with various receptors.

Medicine: Explored for hormone replacement therapy and potential treatment of menopausal symptoms.

Industry: Utilized in the development of long-acting estrogen formulations for therapeutic use.

作用機序

ニルエストリオールは、エチニルエストリオールのプロドラッグとして作用し、標的組織のエストロゲン受容体に結合します。 この結合は、遺伝子発現の調節とそれに続く生理学的効果につながる一連の分子事象を開始します . 主要な分子標的には、生殖器系、乳腺、視床下部、下垂体のエストロゲン受容体があります . 関与する経路は、生殖機能の調節と骨密度の維持に不可欠です .

6. 類似の化合物との比較

ニルエストリオールは、長時間の作用と強力なエストロゲン活性により、ユニークです。類似の化合物には以下が含まれます。

エチニルエストリオール: ニルエストリオールの親化合物であり、エストロゲン特性で知られています。

エストリオール: ニルエストリオールよりも作用時間が短い、天然のエストロゲン。

レボノルゲストレル: 避妊目的でエストロゲンと組み合わせて使用されることが多い合成プロゲステロン.

生化学分析

Biochemical Properties

Nilestriol is a prodrug of ethinylestriol, and is a more potent estrogen in comparison . It is described as a slowly-metabolized, long-acting estrogen and derivative of estriol . Nilestriol is a estriol derivative, which inhibits osteoporosis on ovariectomized rats or postmenopausal women .

Cellular Effects

Nilestriol, as a potent estrogen, has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nilestriol is a prodrug of ethinylestriol, and is a more potent estrogen in comparison . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Nilestriol is described as a slowly-metabolized, long-acting estrogen . This suggests that the effects of Nilestriol may change over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of Nilestriol vary with different dosages. For instance, in a study on osteoporosis in rats, Nilestriol was administered at a dosage of 1 mg/kg once a week for 12 weeks

Metabolic Pathways

Nilestriol is a prodrug of ethinylestriol, suggesting that it may be involved in the metabolic pathways of ethinylestriol

準備方法

ニルエストリオールの合成には、エチニルエストリオールとシクロペンタノールのエーテル化が関与します。 この反応は通常、酸触媒を必要とし、完全な変換を確実にするために還流条件下で行われます . 工業的な生産方法は、原材料の精製と反応条件の最適化に重点を置いて、高純度と高収率を実現します . このプロセスは、経済的に効率的になるように設計されており、製品品質の基準を維持しながら、生産コストを削減します .

化学反応の分析

ニルエストリオールは、以下を含むさまざまな化学反応を起こします。

酸化: ニルエストリオールは、対応するケトンまたはアルデヒドを形成するために酸化することができます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: ニルエストリオールの還元により、アルコール誘導体が生成されます。水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的な還元剤です。

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は通常ケトンを生成し、還元はアルコールを生成します .

4. 科学研究への応用

ニルエストリオールには、いくつかの科学研究への応用があります。

化学: エストロゲン活性とさまざまな受容体との相互作用を研究するためのモデル化合物として使用されています。

生物学: 閉経後の女性における骨密度と骨粗鬆症治療への影響について調査されています.

類似化合物との比較

Nylestriol is unique due to its long-acting nature and potent estrogenic activity. Similar compounds include:

Ethinylestriol: The parent compound of Nylestriol, known for its estrogenic properties.

Estriol: A naturally occurring estrogen with a shorter duration of action compared to Nylestriol.

Levonorgestrel: A synthetic progestin often combined with estrogens for contraceptive purposes.

Nylestriol’s uniqueness lies in its slow metabolism and prolonged activity, making it suitable for long-term therapeutic applications .

特性

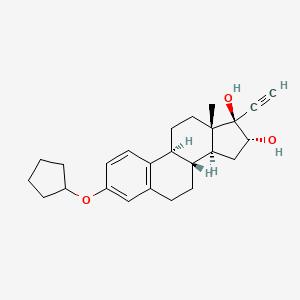

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O3/c1-3-25(27)23(26)15-22-21-10-8-16-14-18(28-17-6-4-5-7-17)9-11-19(16)20(21)12-13-24(22,25)2/h1,9,11,14,17,20-23,26-27H,4-8,10,12-13,15H2,2H3/t20-,21-,22+,23-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZJRGNDJLJLAW-RIQJQHKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043308 | |

| Record name | Nylestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39791-20-3 | |

| Record name | Nilestriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39791-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylestriol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039791203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nylestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NYLESTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JA3B3IALU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nilestriol exert its effects in the body?

A1: Nilestriol primarily acts as an estrogen receptor agonist. [, , ] It binds to estrogen receptors in various tissues, including bone, brain, and endometrium, mimicking the effects of endogenous estrogen. [, ] This binding leads to downstream effects such as modulation of gene expression, influencing processes like bone remodeling, neuroprotection, and endometrial proliferation. [, , ]

Q2: Can you elaborate on the downstream effects of Nilestriol binding to estrogen receptors in bone tissue?

A2: In bone, Nilestriol's binding to estrogen receptors influences bone remodeling by modulating the expression of key factors involved in bone resorption and formation. [, , , ] Studies have shown that Nilestriol can inhibit the expression of interleukin-6 (IL-6) messenger RNA (mRNA) in ovariectomized rat bone, suggesting a reduction in bone resorption. [] Additionally, research indicates that Nilestriol can upregulate osteoprotegrin (OPG) mRNA expression in human osteoblast-like MG63 cells, further supporting its role in inhibiting bone resorption. [] It also influences osteoblast activity, leading to increased bone formation and improved bone mineral density. [, ]

Q3: How does Nilestriol impact the brain, specifically in the context of postmenopausal women?

A3: Research suggests that Nilestriol may offer neuroprotective benefits, particularly in the context of estrogen deficiency following menopause. [, ] Studies have shown that long-term estrogen deficiency can lead to a decrease in the expression of brain-derived neurotrophic factor (BDNF) in the hippocampal formation, a brain region crucial for learning and memory. [] Notably, replacement therapy with Nilestriol has demonstrated the ability to preserve BDNF expression at near-normal levels, suggesting a potential role in mitigating cognitive decline associated with menopause. []

Q4: What is the molecular formula and weight of Nilestriol?

A4: Nilestriol's molecular formula is C20H26O3, and its molecular weight is 314.41 g/mol.

Q5: Is there any spectroscopic data available for Nilestriol?

A5: While the provided research papers do not delve into detailed spectroscopic data, standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be employed to obtain structural information about Nilestriol. These techniques would provide insights into the compound's functional groups, connectivity, and fragmentation patterns.

Q6: The research focuses on Nilestriol's pharmaceutical applications. Are there any insights into its material compatibility, stability under various conditions, or catalytic properties?

A6: The provided research primarily focuses on the pharmaceutical applications of Nilestriol, particularly its role in managing postmenopausal symptoms and osteoporosis. Therefore, the papers do not offer specific insights into its material compatibility, stability under various conditions, or catalytic properties. These aspects would require separate investigations beyond the scope of the provided research.

Q7: What about the stability and formulation of Nilestriol?

A8: While the research papers mention Nilestriol administration routes (oral and implants), they do not delve into specific formulation strategies or the compound's stability under various conditions. [, ] Further research focusing on Nilestriol's formulation and stability would be beneficial to optimize its delivery and shelf-life.

Q8: What is known about the safety profile of Nilestriol?

A9: The provided research, while highlighting the therapeutic benefits of Nilestriol, acknowledges the importance of monitoring for potential side effects. [, ] Estrogen therapy, in general, carries certain risks, including endometrial hyperplasia and an increased risk of certain cancers. [, ] While some studies suggest Nilestriol may have a lower risk profile compared to other estrogens, careful patient selection and monitoring are crucial. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。